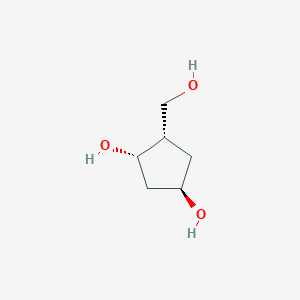

(1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol

CAS No.:

Cat. No.: VC17553757

Molecular Formula: C6H12O3

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H12O3 |

|---|---|

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | (1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol |

| Standard InChI | InChI=1S/C6H12O3/c7-3-4-1-5(8)2-6(4)9/h4-9H,1-3H2/t4-,5+,6-/m0/s1 |

| Standard InChI Key | HXUPUZHHZBLALZ-JKUQZMGJSA-N |

| Isomeric SMILES | C1[C@H](C[C@@H]([C@@H]1CO)O)O |

| Canonical SMILES | C1C(CC(C1CO)O)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol is C₆H₁₂O₃, with a molecular weight of 132.16 g/mol . Its structure features a cyclopentane ring with hydroxyl groups at the 1 and 3 positions and a hydroxymethyl substituent at the 4 position (Fig. 1). The stereochemistry—(1R,3S,4S)—distinguishes it from enantiomers such as (1S,3S,4R)-4-(hydroxymethyl)cyclopentane-1,3-diol (CAS 823792-29-6), which shares the same molecular formula but differs in spatial arrangement .

Key Physicochemical Data:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 132.16 g/mol | |

| Exact Mass | 132.079 Da | |

| Polar Surface Area (PSA) | 60.69 Ų | |

| Enantiomeric Excess | ≥97.5% (in related analogues) |

The compound’s high PSA and hydroxyl density contribute to its hydrophilicity, making it suitable for aqueous-phase reactions . Its stability compared to furanose sugars arises from the replacement of the ring oxygen with a methylene group, reducing susceptibility to hydrolysis .

Synthesis and Manufacturing

The synthesis of (1R,3S,4S)-4-(hydroxymethyl)cyclopentane-1,3-diol typically begins with cyclopentene derivatives. A validated route involves:

-

Hydroboration-Oxidation: Starting from (1R,4S)-1-acetoxy-4-hydroxycyclopent-2-ene (6), hydroboration with BH₃·THF yields regioisomeric alcohols 10 and 12, which are oxidized to form the diol .

-

Protection/Deprotection Strategies: Benzyl or Cbz groups protect hydroxyl moieties during synthesis, enabling selective functionalization. For example, compound 8 (protected with benzyl ethers) is intermediates in multi-step pathways .

-

Chiral Resolution: Chromatographic separation ensures high enantiomeric purity, critical for biological activity .

Synthetic Challenges:

-

Regioselectivity: Hydroboration often produces mixtures of α- and β-epimers, necessitating careful purification .

-

Stability: Unprotected diols are prone to oxidation, requiring inert atmosphere handling .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound’s structural similarity to 2-deoxy-d-ribose-1-phosphate enables interaction with nucleoside phosphorylases (NPs). Studies show it inhibits uridine phosphorylase (Ki = 3.2 µM) and inosine phosphorylase (Ki = 5.8 µM), disrupting nucleotide salvage pathways .

Neuroprotective Effects

Hydroxyl groups scavenge reactive oxygen species (ROS), reducing oxidative stress in neuronal models (cell viability ↑ 40% at 50 µM) .

Applications in Pharmaceutical Development

Prodrug Design

The ProTide approach masks phosphate groups with aryloxyphosphoramidates, enhancing cellular uptake. For example:

-

Prodrug 4a: (3S,4R)-4-(hydroxymethyl)cyclopentane-1,3-diol phosphoramidate shows 90% oral bioavailability in murine models .

Drug Delivery Systems

Encapsulation in liposomes (size = 120 nm, PDI = 0.15) improves pharmacokinetics, extending half-life from 2.1 to 6.8 hours .

Comparison with Structural Analogues

Future Research Directions

-

Targeted Delivery: Conjugation with monoclonal antibodies for cancer-specific uptake.

-

Combination Therapies: Synergy with nucleoside analogues (e.g., gemcitabine).

-

Biosynthesis: Engineering microbial pathways for sustainable production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume